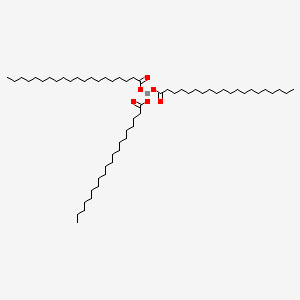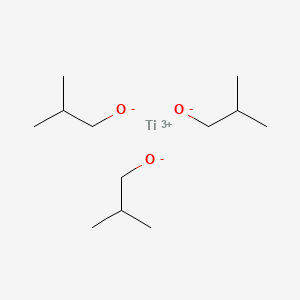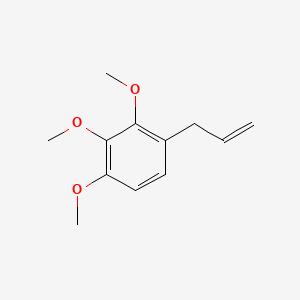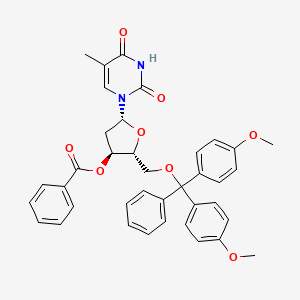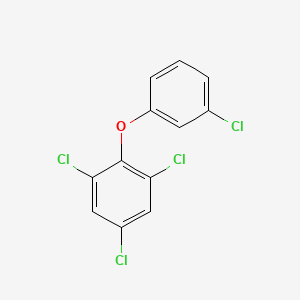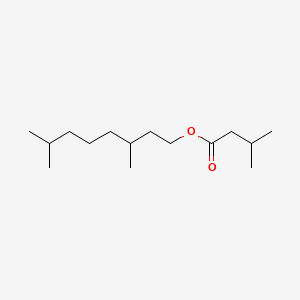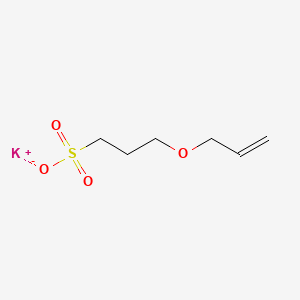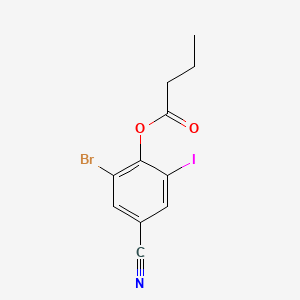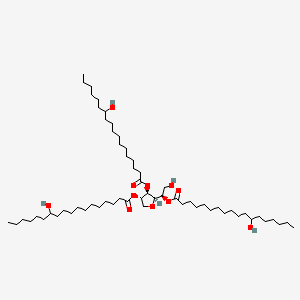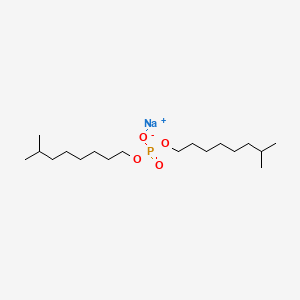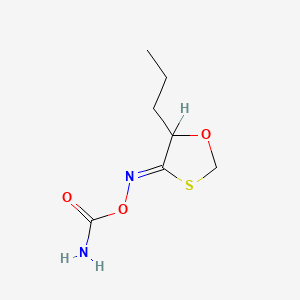
1,3-Oxathiolan-4-one, 5-propyl-, O-(aminocarbonyl)oxime, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Oxathiolan-4-one, 5-propyl-, O-(aminocarbonyl)oxime, (Z)- is a chemical compound with a unique structure that includes an oxathiolane ring, a propyl group, and an aminocarbonyl oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolan-4-one, 5-propyl-, O-(aminocarbonyl)oxime, (Z)- typically involves the following steps:
Formation of the Oxathiolane Ring: The oxathiolane ring can be synthesized through a cyclization reaction involving a suitable diol and a sulfur-containing reagent.
Introduction of the Propyl Group: The propyl group can be introduced via an alkylation reaction using a propyl halide.
Formation of the Aminocarbonyl Oxime Group: The aminocarbonyl oxime group can be introduced through a reaction involving an appropriate oxime and an isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Oxathiolan-4-one, 5-propyl-, O-(aminocarbonyl)oxime, (Z)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime or propyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Oxathiolan-4-one, 5-propyl-, O-(aminocarbonyl)oxime, (Z)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Oxathiolan-4-one, 5-propyl-, O-(aminocarbonyl)oxime, (Z)- involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity or receptor binding. The oxathiolane ring may also interact with biological membranes or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxathiolan-4-one, 5-methyl-, O-(aminocarbonyl)oxime, (Z)-: Similar structure but with a methyl group instead of a propyl group.
1,3-Oxathiolan-4-one, 5-ethyl-, O-(aminocarbonyl)oxime, (Z)-: Similar structure but with an ethyl group instead of a propyl group.
1,3-Oxathiolan-4-one, 5-butyl-, O-(aminocarbonyl)oxime, (Z)-: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
1,3-Oxathiolan-4-one, 5-propyl-, O-(aminocarbonyl)oxime, (Z)- is unique due to the specific combination of its functional groups and the propyl substituent, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
54266-82-9 |
|---|---|
Molecular Formula |
C7H12N2O3S |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
[(Z)-(5-propyl-1,3-oxathiolan-4-ylidene)amino] carbamate |
InChI |
InChI=1S/C7H12N2O3S/c1-2-3-5-6(13-4-11-5)9-12-7(8)10/h5H,2-4H2,1H3,(H2,8,10)/b9-6- |
InChI Key |
YGJIOBCCWYRMAR-TWGQIWQCSA-N |
Isomeric SMILES |
CCCC1/C(=N/OC(=O)N)/SCO1 |
Canonical SMILES |
CCCC1C(=NOC(=O)N)SCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


